molecular formula C16H25BFNO2 B2412423 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2377609-37-3

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2412423
CAS No.: 2377609-37-3
M. Wt: 293.19
InChI Key: RVOYPFBSFWXVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is a boronic ester derivative with the molecular formula C16H25BFNO2. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid moiety protected by a pinacol ester group, which enhances its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-Fluoro-4-(propylaminomethyl)phenylboronic acid. This can be achieved through hydroboration of the corresponding alkyne or alkene, followed by oxidation.

    Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(propylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of the fluorine atom and the propylaminomethyl group, which can influence its reactivity and selectivity in chemical reactions. These structural features can enhance its utility in specific synthetic applications compared to other boronic esters .

Properties

IUPAC Name

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(10-14(12)18)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOYPFBSFWXVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNCCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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